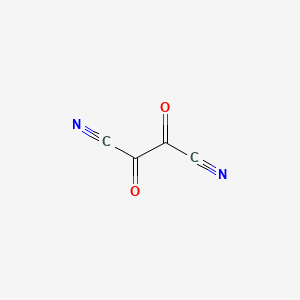
Oxalyl dicyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxalyl dicyanide, also known as ethanedioyl dicyanide, is a chemical compound with the formula C₄N₂O₂. It is a member of the acyl cyanides family and is characterized by the presence of two cyanide groups attached to an oxalyl group. This compound is known for its reactivity and is used in various chemical synthesis processes .
準備方法
Synthetic Routes and Reaction Conditions: Oxalyl dicyanide can be synthesized through the hydrolysis of diiminosuccinonitrile. This process involves the reaction of diiminosuccinonitrile with water, leading to the formation of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard laboratory procedures that can be scaled up for industrial purposes. The hydrolysis reaction is carried out under controlled conditions to ensure the purity and yield of the product.
化学反応の分析
Types of Reactions: Oxalyl dicyanide undergoes various chemical reactions, including condensation reactions. For instance, it can condense with diaminomaleonitrile to form pyrazinetetracarbonitrile and 5,6-dihydroxypyrazine-2,3-dicarbonitrile, both of which are derivatives of pyrazine .
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents such as diaminomaleonitrile and controlled conditions to facilitate the desired transformations. The reaction conditions often include moderate temperatures and the presence of catalysts to enhance the reaction rate.
Major Products Formed: The major products formed from the reactions of this compound include pyrazinetetracarbonitrile and 5,6-dihydroxypyrazine-2,3-dicarbonitrile. These products are significant in various chemical synthesis applications .
科学的研究の応用
Oxalyl dicyanide has several applications in scientific research, particularly in the fields of chemistry and materials science. It is used as a reagent in organic synthesis to produce complex molecules and as a building block for the synthesis of heterocyclic compounds. Additionally, its reactivity makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies .
作用機序
The mechanism of action of oxalyl dicyanide involves its ability to act as an acylating agent. The compound’s reactivity is attributed to the presence of the cyanide groups, which facilitate nucleophilic attack and subsequent transformations. The molecular targets and pathways involved in its reactions include the formation of carbon-nitrogen bonds and the generation of heterocyclic structures .
類似化合物との比較
- Oxalyl chloride
- Oxalyl bromide
- Oxalyl diisothiocyanate
Comparison: Oxalyl dicyanide is unique among its similar compounds due to the presence of cyanide groups, which impart distinct reactivity and chemical properties. Unlike oxalyl chloride and oxalyl bromide, which are primarily used as chlorinating and brominating agents, this compound is utilized for its acylating capabilities and its role in the synthesis of nitrogen-containing heterocycles .
生物活性
Oxalyl dicyanide (ODC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of ODC, focusing on its antibacterial, antifungal, antitumoral, and cytotoxic effects, supported by various studies and data.
This compound is characterized by its unique structure, which includes two cyano groups attached to an oxalyl moiety. This configuration contributes to its reactivity and biological potential.
1. Antibacterial Activity
ODC has demonstrated significant antibacterial properties against various strains of bacteria. In studies evaluating its efficacy, ODC was tested against gram-positive and gram-negative bacteria, including:
- Staphylococcus aureus
- Escherichia coli
- Mycobacterium tuberculosis
Table 1: Antibacterial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 2.5 µg/mL |
| Escherichia coli | 5.0 µg/mL |
| Mycobacterium tuberculosis | 1.0 µg/mL |
These results indicate that ODC exhibits potent antibacterial activity, particularly against Mycobacterium tuberculosis, making it a candidate for further research in anti-tuberculosis therapies .
2. Antifungal Activity
In addition to its antibacterial properties, ODC has shown antifungal activity against several fungal strains. Studies have reported its effectiveness against:
- Candida albicans
- Aspergillus niger
Table 2: Antifungal Efficacy of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 3.0 µg/mL |
| Aspergillus niger | 4.5 µg/mL |
These findings suggest that ODC could be utilized in the development of antifungal agents .
3. Antitumoral Activity
ODC's potential as an antitumoral agent has been explored in various cancer cell lines. Research indicates that ODC can induce apoptosis in cancer cells through several mechanisms:
- Cell Cycle Arrest : ODC has been shown to arrest the cell cycle at the G2/M phase.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways leading to cell death.
Table 3: Cytotoxicity of this compound in Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 18 |
The IC50 values indicate that ODC is effective at relatively low concentrations, highlighting its potential as a chemotherapeutic agent .
Case Studies
Several case studies have investigated the effects of ODC in vivo and in vitro:
- Study on Mycobacterial Infections : A study conducted on mice infected with Mycobacterium tuberculosis showed that treatment with ODC led to a significant reduction in bacterial load compared to untreated controls.
- Anticancer Efficacy : In a study involving human cancer cell lines, ODC was administered alongside standard chemotherapy agents. The combination therapy resulted in enhanced cytotoxic effects compared to chemotherapy alone.
特性
CAS番号 |
36086-83-6 |
|---|---|
分子式 |
C4N2O2 |
分子量 |
108.05 g/mol |
IUPAC名 |
oxalyl dicyanide |
InChI |
InChI=1S/C4N2O2/c5-1-3(7)4(8)2-6 |
InChIキー |
VKZZALQGAUWTLQ-UHFFFAOYSA-N |
正規SMILES |
C(#N)C(=O)C(=O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















